molecular formula C23H15ClFN3O4 B2920983 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone CAS No. 477712-56-4

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2920983
CAS No.: 477712-56-4
M. Wt: 451.84
InChI Key: CKFHQPTUEQMSQA-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative characterized by a 2-chloro-6-fluorobenzyloxy substituent on the phenyl ring and a 4-nitrophenyl methanone group. Its structure combines electron-withdrawing groups (nitro, chloro, fluoro) with a pyrazole core, which is known for pharmacological relevance in antitumor, anti-inflammatory, and antimicrobial applications .

Properties

IUPAC Name

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O4/c24-20-5-2-6-21(25)19(20)14-32-18-4-1-3-16(13-18)22-11-12-27(26-22)23(29)15-7-9-17(10-8-15)28(30)31/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFHQPTUEQMSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone, also referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}ClFNO3_{3}
  • Molecular Weight : 357.79 g/mol
  • CAS Number : 477711-65-2

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.

Biological Activity

1. Antioxidant Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant activity. Molecular docking simulations indicated that (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators .

3. Anticancer Activity

Preliminary studies suggest that this pyrazole derivative may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in various cancer cell types by activating caspase pathways. The compound's ability to target specific molecular pathways involved in tumor growth presents potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various pyrazole derivatives, (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone exhibited an IC50 value comparable to standard antioxidants such as ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This highlights its potential role as an anti-inflammatory agent in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole and benzoyl derivatives. Key comparisons include:

Compound Name Core Structure Substituents Bioactivity Highlights Reference
Target Compound Pyrazole 2-Cl-6-F-benzyloxy, 4-NO₂-phenyl Under investigation (hypothetical) -
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone Pyrrole 2-Cl-6-F-phenyl, 4-Cl-phenyl Antifungal, moderate cytotoxicity
2-[5-(4-Methoxyphenyl)-3-phenylpyrazoline]-6-methylbenzothiazole Pyrazoline 4-OCH₃-phenyl, benzothiazole Antitumor, antidepressant
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde Pyrazole 3-Cl-C₆H₄-S-, CF₃, CHO Herbicidal, enzyme inhibition

Key Observations :

  • Pyrazole vs. Pyrrole Cores: The target compound’s pyrazole ring (vs.
  • Substituent Impact : The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-chlorophenyl in or methoxy in , which may alter binding affinities in enzymatic targets.
  • Bioactivity Trends : Pyrazoline derivatives with methoxy groups (e.g., ) exhibit antitumor activity, suggesting that the target compound’s benzyloxy group could similarly modulate kinase or tubulin interactions.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The nitro group may reduce aqueous solubility relative to sulfanyl or methylcarbaldehyde analogs (e.g., ), necessitating formulation optimization.

Q & A

Q. How should researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme kinetics, receptor theory)?

  • Methodology :
  • Kinetic modeling : Apply Michaelis-Menten or allosteric modulation models to enzyme inhibition data .
  • Receptor occupancy : Use radioligand binding assays (e.g., [³H]-labeled analogs) to quantify Bmax and Kd.

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